molecular formula C16H19N3O5 B1666856 gamma-Glutamyltryptophan CAS No. 66471-20-3

gamma-Glutamyltryptophan

Cat. No. B1666856
CAS RN: 66471-20-3
M. Wt: 333.34 g/mol
InChI Key: CATMPQFFVNKDEY-AAEUAGOBSA-N
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Description

Gamma-Glutamyltryptophan is a dipeptide composed of gamma-glutamate and tryptophan. It is a proteolytic breakdown product of larger proteins . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .


Synthesis Analysis

The gamma-Glutamyltryptophan peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Under optimal conditions, the yields of gamma-Glutamyltryptophan were significant .


Molecular Structure Analysis

Gamma-Glutamyltryptophan belongs to the N-terminal nucleophile hydrolase superfamily and exists as a heterodimer of a large and a small subunit .


Chemical Reactions Analysis

Gamma-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .


Physical And Chemical Properties Analysis

The physicochemical properties of gamma-Glutamyltryptophan are related to its role in glutathione metabolism and its structure-function relationships .

Scientific Research Applications

Antioxidant Activity

Scientific Field: Biochemistry

Methods of Application

Four different gamma-glutamyl peptides were identified from the reaction mixture by UPLC-Q-TOF-MS/MS. The optimal conditions for the synthesis were pH 10, 37 °C, 3 h, 0.1 mol/L Gln: 0.1 mol/L Trp = 1:3, and glutaminase at 0.1% (m/v) .

Results: The yields of γ-l-glutamyl-l-tryptophan (γ-EW), γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW) and γ-l-glutamyl-γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEEW) were 51.02%, 26.12% and 1.91% respectively . The antioxidant properties of the reaction mixture and the two peptides (γ-EW, γ-EEW) identified from the reaction media were further compared. Results showed that γ-EW exhibited the highest DPPH •, ABTS •+ and O2•− -scavenging activity (EC50 = 0.2999 mg/mL, 67.6597 μg/mL and 5.99 mg/mL, respectively) and reducing power (EC50 = 4.61 mg/mL), while γ-EEW demonstrated the highest iron-chelating activity (76.22%) .

Enzymatic Synthesis

Scientific Field: Biotechnology

Methods of Application: An approach for enzymatic synthesis of gamma-glutamyl compounds was developed using gamma-glutamylmethylamide synthetase (GMAS) from Methylovorus mays and polyphosphate kinase (PPK) from Corynebacterium glutamicum . These enzymes were co-recombined in pETDuet-1 plasmid and co-expressed in E. coli BL21 (DE3), and the enzymatic properties of GMAS and PPK were investigated .

Results: Under the catalysis of the co-expression system, l-theanine was synthesized with 89.8% conversion when the substrate molar ratio of sodium glutamate and ethylamine (1:1.4) and only 2 mM ATP were used . A total of 14 gamma-glutamyl compounds were synthesized by this one-pot method and purified by cation exchange resin and isoelectric point crystallization with a yield range from 22.3 to 72.7% .

Food Supplement and Nutraceutical Applications

Scientific Field: Food Science and Nutrition

Methods of Application: The peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Four different gamma-glutamyl peptides were identified from the reaction mixture by UPLC-Q-TOF-MS/MS .

Results: Under optimal conditions of pH 10, 37 °C, 3 h, 0.1 mol/L Gln: 0.1 mol/L Trp = 1:3, and glutaminase at 0.1% (m/v), the yields of γ-l-glutamyl-l-tryptophan (γ-EW), γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW) and γ-l-glutamyl-γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEEW) were 51.02%, 26.12% and 1.91% respectively . The antioxidant properties of the reaction mixture and the two peptides (γ-EW, γ-EEW) identified from the reaction media were further compared .

Biotechnology and Medicine

Scientific Field: Biotechnology and Medicine

Methods of Application: The synthesis of these compounds often involves the use of γ-glutamyltranspeptidases (γ-GTs), which are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine .

Results: The potential applications of these compounds in biotechnology and medicine are still being explored .

Synthesis of Pharmaceuticals

Scientific Field: Pharmaceutical Sciences

Methods of Application: An approach for enzymatic synthesis of γ-glutamyl compounds was developed using γ-glutamylmethylamide synthetase (GMAS) from Methylovorus mays and polyphosphate kinase (PPK) from Corynebacterium glutamicum . These enzymes were co-recombined in pETDuet-1 plasmid and co-expressed in E. coli BL21 (DE3), and the enzymatic properties of GMAS and PPK were investigated .

Results: Under the catalysis of the co-expression system, l-theanine was synthesized with 89.8% conversion when the substrate molar ratio of sodium glutamate and ethylamine (1:1.4) and only 2 mM ATP were used . A total of 14 γ-glutamyl compounds were synthesized by this one-pot method and purified by cation exchange resin and isoelectric point crystallization with a yield range from 22.3 to 72.7% .

Food Supplement and Nutraceutical Applications

Scientific Field: Food Science and Nutrition

Methods of Application: The peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Four different γ-glutamyl peptides were identified from the reaction mixture by UPLC-Q-TOF-MS/MS .

Results: Under optimal conditions of pH 10, 37 °C, 3 h, 0.1 mol/L Gln: 0.1 mol/L Trp = 1:3, and glutaminase at 0.1% (m/v), the yields of γ-l-glutamyl-l-tryptophan (γ-EW), γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW) and γ-l-glutamyl-γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEEW) were 51.02%, 26.12% and 1.91% respectively . The antioxidant properties of the reaction mixture and the two peptides (γ-EW, γ-EEW) identified from the reaction media were further compared .

Future Directions

The synthesized mixture of gamma-Glutamyltryptophan may be used as a potential source of antioxidant peptides for food and nutraceutical applications . The potential of bacterial GGTs as an industrial biocatalyst relevant to the current switch toward green chemistry is also emphasized .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQFFVNKDEY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945401
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamyltryptophan

CAS RN

66471-20-3, 227275-47-0
Record name Bestim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66471-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bestim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Liu, L Zhang, D Li, X Yu, Y Gao, Y Zhou - 2023 - researchsquare.com
… GammaGlutamyltryptophan has properties that boost the immune system, eliminate … In this study, the expression of gammaGlutamyltryptophan was signi cantly decreased in the stool of …
Number of citations: 2 www.researchsquare.com
A Das, PJ Rushton, JS Rohila - Plants, 2017 - mdpi.com
… lower accumulation of major gamma-glutamyl peptides, namely gamma-glutamylalanine, gamma-glutamylglutamate, gamma-glutamylphenylalanine and gamma-glutamyltryptophan, …
Number of citations: 182 www.mdpi.com
C Priolo, D Khabibullin, E Reznik… - Proceedings of the …, 2018 - National Acad Sciences
Chromophobe renal cell carcinoma (ChRCC) accounts for 5% of all sporadic renal cancers and can also occur in genetic syndromes including Birt–Hogg–Dube (BHD) and tuberous …
Number of citations: 59 www.pnas.org
KK Chebrolu, FB Fritschi, S Ye, HB Krishnan, JR Smith… - Metabolomics, 2016 - Springer
… A number of amino acid derivatives were more abundant in TG than in SG seed at 28 C (cadaverine, 4-methyl-2-oxopentanoate, gamma-glutamylhistidine, gamma-glutamyltryptophan, …
Number of citations: 109 link.springer.com
R Kumari, S Palaniyandi, GC Hildebrandt - Frontiers in Pharmacology, 2020 - frontiersin.org
Allogeneic hematopoietic stem cell transplantation (HSCT) is the solitary therapeutic therapy for many types of hematological cancers. The benefits of this procedure are challenged by …
Number of citations: 13 www.frontiersin.org
BWM Wone, JM Kinchen, ER Kaup, B Wone - Scientific Reports, 2018 - nature.com
… Decreases in the abundances of several gamma-glutamyl amino acids (gamma-glutamyltryptophan) were observed in females (compare D7 to D6), which could reflect changes in …
Number of citations: 16 www.nature.com
PJ Trainor, BG Hill, SM Carlisle, EC Rouchka… - Journal of …, 2017 - Elsevier
… Each of the amino acids/dipeptides in Module V demonstrated decreased abundance following MI in the thrombotic MI group, except for gamma-glutamyltryptophan. This decrease in …
Number of citations: 16 www.sciencedirect.com
H Reikvam, IS Grønningsæter, KA Mosevoll… - Frontiers in …, 2018 - frontiersin.org
Chronic graft versus host disease (cGVHD) is a common long-term complication after allogeneic hematopoietic stem cell transplantation. The objective of our study was to compare the …
Number of citations: 18 www.frontiersin.org
J Zhang, Q Zhang, F Li - Meat Science, 2023 - Elsevier
Insights into changes in microorganisms and metabolites in irradiated marbled beef may help elucidate the beneficial effects of irradiation on prolonging the shelf life of meat. In this …
Number of citations: 1 www.sciencedirect.com
JJ Guardiola, JE Hardesty, JI Beier, RA Prough… - International Journal of …, 2021 - mdpi.com
Background: High-level occupational vinyl chloride (VC) exposures have been associated with hepatic hemangiosarcoma, which typically develops following a long latency period. …
Number of citations: 2 www.mdpi.com

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